molecular formula C23H20N2O4S B2863406 4-butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 477547-25-4

4-butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2863406
CAS No.: 477547-25-4
M. Wt: 420.48
InChI Key: OTYKNVSRTPIFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a synthetic chemical compound designed for research applications. It features a molecular structure combining a benzamide moiety linked to a coumarin-based thiazole ring, a framework of significant interest in medicinal chemistry. While specific studies on this exact compound are not available in the public domain, research on closely related N-(thiazol-2-yl)benzamide analogs has identified them as a novel class of selective Zinc-Activated Channel (ZAC) antagonists . ZAC is an atypical member of the Cys-loop receptor superfamily of ligand-gated ion channels, which is activated by zinc ions and protons . Compounds within this class have been demonstrated to act as negative allosteric modulators (NAMs), potentially exerting their effect by targeting the transmembrane and/or intracellular domains of the receptor in a state-dependent manner . This mechanism suggests this compound could serve as a valuable pharmacological tool for probing the structure and physiological function of ZAC, a receptor whose role in the body is still not fully elucidated . Researchers may find it useful in studies of ion channel pharmacology, neurobiology, and signal transduction. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-butoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-2-3-12-28-17-10-8-15(9-11-17)21(26)25-23-24-19(14-30-23)18-13-16-6-4-5-7-20(16)29-22(18)27/h4-11,13-14H,2-3,12H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYKNVSRTPIFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Acetylcoumarin

The coumarin precursor is synthesized via the Pechmann condensation of 2-hydroxybenzaldehyde derivatives with ethyl acetoacetate. For example, 2-hydroxy-3-methoxybenzaldehyde reacts with ethyl acetoacetate under acidic conditions (e.g., piperidine) to yield 3-acetyl-8-methoxy-2H-chromen-2-one. Adapting this method, substituting 2-hydroxybenzaldehyde with unsubstituted or appropriately functionalized variants provides the 3-acetylcoumarin scaffold.

α-Bromination of 3-Acetylcoumarin

The acetyl group at position 3 of the coumarin is brominated using copper(II) bromide (CuBr₂) in a solvent such as acetic acid. This step generates 3-(2-bromoacetyl)-2H-chromen-2-one, a critical electrophile for thiazole ring formation.

Thiazole Ring Formation via Hantzsch Synthesis

The α-bromoacetylcoumarin reacts with thiourea in ethanol under reflux to form the thiazole ring. This cyclocondensation proceeds via nucleophilic attack of the thiourea’s sulfur atom on the brominated carbon, followed by dehydration to yield 3-(2-aminothiazol-4-yl)-2H-chromen-2-one. Typical reaction conditions involve refluxing for 1–2 hours, with yields ranging from 70% to 85%.

Synthesis of 4-Butoxybenzoyl Chloride

Preparation of 4-Butoxybenzoic Acid

4-Hydroxybenzoic acid is alkylated with 1-bromobutane in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, yielding 4-butoxybenzoic acid after acid workup.

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions, producing 4-butoxybenzoyl chloride. Excess SOCl₂ is removed by distillation, and the product is used directly in the subsequent amidation step.

Amide Bond Formation: Coupling of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one with 4-Butoxybenzoyl Chloride

The final step involves Schotten-Baumann acylation:

  • Reaction Setup : 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one is suspended in a mixture of tetrahydrofuran (THF) and aqueous sodium hydroxide.
  • Acylation : 4-Butoxybenzoyl chloride is added dropwise at 0–5°C to minimize hydrolysis.
  • Workup : The mixture is stirred at room temperature for 4–6 hours, followed by neutralization with dilute HCl. The precipitated product is filtered, washed with water, and recrystallized from ethanol.

Yield Optimization :

  • Temperature Control : Maintaining low temperatures during acyl chloride addition prevents side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.
  • Solvent Choice : THF enhances solubility of both reactants, improving reaction homogeneity.

Characterization and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (s, 1H, coumarin H-4), 7.80–7.20 (m, 4H, aromatic protons), 4.10 (t, 2H, -OCH₂-), 1.80–0.90 (m, 7H, butyl chain and thiazole H).
  • IR (KBr) : 1720 cm⁻¹ (C=O, coumarin), 1660 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).
  • Mass Spectrometry : [M+H]⁺ at m/z 449.2 (calculated for C₂₃H₂₀N₂O₄S: 448.1).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak with >98% purity.

Comparative Analysis with Structural Analogues

Modifying the coumarin or benzamide substituents significantly impacts bioactivity:

  • Electron-Withdrawing Groups : Nitro or halogen substituents on the benzamide enhance antimicrobial activity but reduce solubility.
  • Alkoxy Chain Length : Butoxy groups balance lipophilicity and metabolic stability better than shorter (methoxy) or longer (hexyloxy) chains.

Applications and Pharmacological Relevance

Coumarin-thiazole hybrids exhibit diverse bioactivities:

  • Anticancer Potential : Thiazole-linked coumarins inhibit topoisomerase II and tubulin polymerization.
  • Antimicrobial Activity : The 4-butoxy group enhances membrane penetration, improving efficacy against Gram-positive bacteria.

Chemical Reactions Analysis

4-butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s structure and function.

    Substitution: This reaction can replace specific atoms or groups within the compound, leading to the formation of new derivatives with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The chromenyl and thiazolyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical Properties
  • Melting Points :

    • 4-Butoxy derivative: 218–220°C .
    • 4-Methyl derivative: 205–207°C .
    • 4-Hydroxy derivative: 235–237°C (due to intermolecular H-bonding) .
  • Spectroscopic Data :

    • IR : All analogs show C=O (1680–1700 cm⁻¹) and C-N (1250–1300 cm⁻¹) stretches. The 4-butoxy compound exhibits additional C-O-C vibrations at 1100–1150 cm⁻¹ .
    • ¹H NMR : The butoxy group in the target compound shows a triplet at δ 1.02 ppm (–CH₂CH₂CH₂CH₃) and a multiplet at δ 4.10 ppm (–OCH₂–) .

Key Findings :

  • The 4-butoxy derivative exhibits superior antibacterial activity compared to hydroxyl or methyl analogs, likely due to enhanced membrane penetration .
  • Piperazinyl and pyrimidinyl analogs (e.g., ZINC5154833) show potent enzymatic inhibition but lack antimicrobial effects, highlighting structure-activity divergence .
Computational and Stability Studies
  • Molecular Docking : The 4-butoxy compound’s extended alkyl chain forms hydrophobic interactions with bacterial lipid bilayers, while the coumarin-thiazole core may intercalate DNA .
  • Stability : The butoxy group improves metabolic stability compared to hydroxy derivatives, as evidenced by simulated gastric fluid studies (t₁/₂ > 6 hours) .

Biological Activity

4-butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C23H23N3O5. It contains a coumarin moiety and a thiazole ring, which are known to possess various biological activities. The structural complexity of this compound suggests potential interactions with multiple biological targets.

Pharmacological Activities

Recent studies have highlighted several pharmacological activities attributed to compounds similar to 4-butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide. Below are some key findings:

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. For instance, studies have shown that certain coumarin derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Coumarin Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer10Apoptosis induction
Compound BLung Cancer5Cell cycle arrest
4-butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamideTBDTBDTBD

Anti-inflammatory Effects

Coumarins are also recognized for their anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of diseases such as rheumatoid arthritis .

Antimicrobial Activity

The thiazole ring in the compound contributes to its antimicrobial properties. Compounds containing thiazole have demonstrated efficacy against various bacterial strains, suggesting that 4-butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide may also possess similar activities .

The biological activity of 4-butoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many coumarin derivatives act as enzyme inhibitors, targeting pathways involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways such as NF-kB and MAPK, which are crucial for inflammatory responses and cancer cell survival .
  • Interaction with DNA : Some studies suggest that coumarins can intercalate into DNA, leading to disruption of replication and transcription processes in cancer cells.

Case Studies

A notable study conducted on a series of coumarin derivatives demonstrated their effectiveness against human cancer cell lines. The study reported that specific substitutions on the coumarin structure significantly enhanced anticancer efficacy while minimizing toxicity .

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